molecular formula C10H12ClN3O2 B3234098 [(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid CAS No. 1353963-10-6

[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid

Cat. No. B3234098
CAS RN: 1353963-10-6
M. Wt: 241.67 g/mol
InChI Key: QYJHDOHXBNQICN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid” is not explicitly mentioned in the sources I found .


Chemical Reactions Analysis

Specific chemical reactions involving “this compound” are not mentioned in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, and molecular weight are mentioned in some sources .

Mechanism of Action

The mechanism of action of “[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid” is not explicitly mentioned in the sources I found .

Safety and Hazards

Specific safety and hazard information for “[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid” is not available in the sources I found .

Future Directions

While specific future directions for “[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-acetic acid” are not mentioned, there is ongoing research in the field of pyridazine derivatives, which are being explored for their anti-tubercular activity .

properties

IUPAC Name

2-[(6-chloropyridazin-3-yl)methyl-cyclopropylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O2/c11-9-4-1-7(12-13-9)5-14(6-10(15)16)8-2-3-8/h1,4,8H,2-3,5-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJHDOHXBNQICN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=NN=C(C=C2)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101192128
Record name Glycine, N-[(6-chloro-3-pyridazinyl)methyl]-N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1353963-10-6
Record name Glycine, N-[(6-chloro-3-pyridazinyl)methyl]-N-cyclopropyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353963-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[(6-chloro-3-pyridazinyl)methyl]-N-cyclopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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